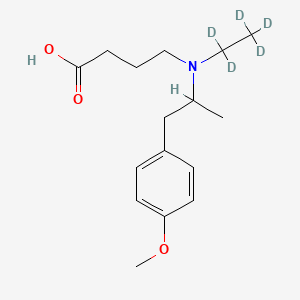

Mebeverine acid D5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

甲贝维林酸 D5 是甲贝维林酸的氘代形式,甲贝维林酸是甲贝维林的代谢产物,甲贝维林是一种解痉药物。 甲贝维林主要用于缓解胃肠道痉挛,其作用机制是阻断肌细胞膜上的快速钠通道和缓慢钙通道,从而阻止肌肉收缩 . 甲贝维林酸 D5 由于其稳定同位素标记,被用作药代动力学研究中的内标 .

准备方法

合成路线和反应条件: 甲贝维林酸 D5 的合成涉及甲贝维林酸的氘代反应条件通常涉及在受控温度和压力下使用氘代试剂和溶剂,以确保氘原子的掺入 .

工业生产方法: 甲贝维林酸 D5 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度氘代试剂和先进的分离技术,以获得所需的纯度和产率。 生产在严格的质量控制措施下进行,以确保一致性和可重复性 .

化学反应分析

反应类型: 甲贝维林酸 D5 经历各种化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一种原子或原子团取代一个原子或原子团。

常用试剂和条件:

氧化: 常用试剂包括高锰酸钾和三氧化铬。

还原: 常用试剂包括氢化铝锂和硼氢化钠。

取代: 常用试剂包括卤素和亲核试剂,在受控温度和压力条件下进行。

主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生羧酸,而还原可能会产生醇 .

科学研究应用

Chemistry

- Internal Standard in Analytical Techniques : Mebeverine acid D5 serves as an internal standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS). This application is crucial for quantifying mebeverine metabolites accurately, allowing researchers to determine the concentration of drugs and their metabolites in biological samples.

- Metabolic Pathway Studies : The deuterated compound is employed to trace metabolic pathways of mebeverine within biological systems. By utilizing mass spectrometry, researchers can observe how mebeverine is processed in vivo, providing insights into its metabolic fate.

Biology

- Pharmacokinetic Studies : this compound is instrumental in pharmacokinetic studies that assess the absorption, distribution, metabolism, and excretion (ADME) of mebeverine. These studies help elucidate how the drug interacts with biological systems and its potential therapeutic effects.

- Toxicity Assessment : The compound can be used to investigate the toxicity profiles of mebeverine's metabolites. Understanding these interactions is vital for ensuring patient safety and optimizing therapeutic regimens.

Medicine

- Clinical Research : this compound has been utilized in clinical studies to evaluate treatment efficacy for conditions such as irritable bowel syndrome (IBS). In one study involving 607 patients across multiple countries, treatment with mebeverine hydrochloride showed significant improvements in health-related quality of life (HR-QoL) scores after 4 and 8 weeks .

- Mechanism of Action Studies : As a metabolite of mebeverine, this compound helps researchers understand the drug's mechanism by blocking sodium and calcium channels in smooth muscle cells, effectively reducing spasms without impairing normal gastrointestinal motility.

Industry

- Quality Control : In pharmaceutical manufacturing, this compound aids in quality control processes by serving as a reference standard for ensuring the consistency and efficacy of formulations containing mebeverine.

Case Study 1: Pharmacokinetics in IBS Patients

A prospective observational cohort study evaluated the effectiveness of mebeverine hydrochloride in improving HR-QoL among IBS patients diagnosed using Rome III criteria. Results indicated significant improvements in symptom scores and overall quality of life after treatment with mebeverine hydrochloride compared to baseline measurements .

Case Study 2: Toxicity Profile Assessment

Research utilizing this compound has focused on assessing the safety profile of mebeverine's metabolites. By tracking these metabolites using mass spectrometry techniques, researchers can identify potential toxic effects associated with their presence in biological systems.

作用机制

甲贝维林酸 D5 作为甲贝维林的代谢产物,通过阻断肌细胞膜上的快速钠通道和缓慢钙通道发挥作用。这种作用减慢了膜的去极化速度,并阻止了肌纤维的收缩。 该药物对胃肠道的平滑肌具有高度选择性,使其能够有效缓解痉挛,而不会影响正常的肠道蠕动 .

类似化合物:

甲贝维林酸: 甲贝维林酸的非氘代形式。

去甲基甲贝维林酸: 甲贝维林的另一种代谢产物。

甲贝维林-d6 盐酸盐: 甲贝维林盐酸盐的氘代形式。

比较: 甲贝维林酸 D5 由于其稳定同位素标记而独一无二,这使得它在分析研究中特别有用,可以用作内标。 与非氘代的对应物相比,甲贝维林酸 D5 在定量分析中提供更准确和可靠的结果 .

相似化合物的比较

Mebeverine Acid: The non-deuterated form of mebeverine acid.

Desmethyl Mebeverine Acid: Another metabolite of mebeverine.

Mebeverine-d6 Hydrochloride: A deuterated form of mebeverine hydrochloride.

Comparison: Mebeverine acid D5 is unique due to its stable isotope labeling, which makes it particularly useful as an internal standard in analytical studies. Compared to its non-deuterated counterpart, this compound provides more accurate and reliable results in quantitative analyses .

生物活性

Mebeverine acid D5, also known as O-desmethyl this compound, is a deuterium-labeled metabolite of the antispasmodic drug Mebeverine. This compound is primarily utilized in pharmacological research to study the metabolism and pharmacokinetics of Mebeverine. The incorporation of deuterium allows for enhanced tracking of the compound’s metabolic pathways and interactions within biological systems.

- Chemical Formula : C₁₅H₁₈D₅NO₃

- Molecular Weight : 270.38 g/mol

This compound retains antispasmodic activity , primarily acting on smooth muscle tissue in the gastrointestinal tract. It inhibits gastrointestinal motility and reduces spasms, making it effective in treating conditions such as irritable bowel syndrome (IBS) and abdominal cramps. The deuterium labeling enhances the ability to study its pharmacokinetics, providing insights into its efficacy and safety profile through techniques like mass spectrometry .

Biological Activity and Pharmacokinetics

The biological activity of this compound has been studied extensively, particularly in relation to its parent compound, Mebeverine. Research indicates that Mebeverine is effective in alleviating symptoms associated with IBS, including abdominal pain and discomfort. A meta-analysis of nineteen studies showed significant reductions in abdominal pain scores among patients treated with Mebeverine .

Key Findings from Studies

- Abdominal Pain Reduction : Six studies reported significant decreases in abdominal pain scores after treatment with Mebeverine.

- Abdominal Distension : All three studies assessing abdominal distension noted positive effects, with one study showing statistically significant improvements (p < 0.05).

- Bowel Habits and Bloating : Four out of five studies indicated a reduction in abnormal bowel habits among patients treated with Mebeverine .

Research Methodologies

Several methodologies have been employed to evaluate the pharmacokinetics of this compound:

- HPLC-MS/MS Analysis : A rapid and sensitive method was developed for quantifying mebeverine metabolites in human plasma using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This method utilized this compound as an internal standard, achieving a calibration range from 10 to 2000 ng/ml .

- Pharmacokinetic Studies : In a study involving 24 healthy participants, pharmacokinetic parameters such as maximum plasma concentration (Cmax) and area under the curve (AUC) were evaluated for both this compound and its desmethyl variant .

Summary of Pharmacokinetic Parameters

| Parameter | This compound | Desmethyl this compound |

|---|---|---|

| Cmax (ng/ml) | 62.52 ± 35.01 | 291.81 ± 125.92 |

| AUC0-t (ng·h/ml) | 293.94 ± 151.78 | 2191.85 ± 542.94 |

| Tmax (h) | 3.27 ± 1.03 | 3.19 ± 1.48 |

Case Studies

In addition to laboratory studies, clinical case studies have provided insights into the effectiveness of Mebeverine in real-world settings:

- A clinical trial involving IBS patients demonstrated that treatment with Mebeverine led to significant improvements in quality-of-life scores over eight weeks, indicating its practical efficacy in managing IBS symptoms .

- Another study highlighted the role of mebeverine in reducing healthcare costs associated with IBS management due to its effectiveness in symptom relief .

属性

IUPAC Name |

4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-4-17(11-5-6-16(18)19)13(2)12-14-7-9-15(20-3)10-8-14/h7-10,13H,4-6,11-12H2,1-3H3,(H,18,19)/i1D3,4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUWRVLVHOYTNN-SGEUAGPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。